molecular formula C7H4ClN3O2 B11817985 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B11817985
M. Wt: 197.58 g/mol
InChI Key: SGANSTIMXCILJP-UHFFFAOYSA-N
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Description

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C7H4ClN3O2. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with hydrazine hydrate to form the intermediate hydrazide, which is then cyclized using phosphoryl chloride (POCl3) to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses .

Biological Activity

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No: 856343-37-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 197.58 g/mol
  • Purity : >95%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of triazolo compounds possess significant antimicrobial properties. For instance:

  • Chlamydia : Compounds based on triazoles have been identified as selective agents against Chlamydia species, indicating a potential for developing new treatments against this pathogen .
  • Bacterial Inhibition : The compound demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its utility in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Lines Tested : It has been evaluated against several cancer cell lines including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia).
  • IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups tends to decrease activity.
  • Substituents : The introduction of specific substituents can enhance the compound's efficacy against cancer cells .

Case Studies and Research Findings

StudyFindings
Leung et al. (2020)Identified selective activity against Chlamydia; moderate antibacterial effects noted.
MDPI Journal (2023)Reported significant anticancer activity with IC50 values ranging from 0.071 μM to 0.164 μM against various cancer cell lines .
ACS Publications (2020)Demonstrated antiproliferative effects across multiple human tumor cell lines with promising GI50 values .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4(7(12)13)2-11-3-9-10-6(5)11/h1-3H,(H,12,13)

InChI Key

SGANSTIMXCILJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1C(=O)O)Cl

Origin of Product

United States

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